1-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-pyridin-3-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-15-6-8-17(9-7-15)27-19(14-4-3-10-22-12-14)18(25-26-27)20(28)24-13-16-5-1-2-11-23-16/h1-12H,13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDOKNOWWDSCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the sulfonyl and fluorophenyl groups. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a carboxylic acid derivative to form the final oxadiazole compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine rings and chlorophenyl group participate in nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Pyridine ring functionalization : The pyridin-3-yl substituent at position 5 undergoes nitration or sulfonation at electron-deficient positions (e.g., para to nitrogen) under acidic conditions .
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Chlorophenyl reactivity : The 4-chlorophenyl group can undergo hydrolysis to form a phenolic derivative in the presence of aqueous NaOH at elevated temperatures (80–100°C) .
Oxidation
The triazole ring is resistant to oxidation, but peripheral groups are reactive:
| Reaction | Conditions | Product |
|---|---|---|
| Pyridine N-oxidation | mCPBA (meta-chloroperbenzoic acid) | Pyridine N-oxide derivatives |
| Carboxamide dehydrogenation | KMnO₄ in acidic medium | Formation of nitrile intermediates |
Reduction
-
The carboxamide group can be reduced to a primary amine using LiAlH₄ in THF, yielding 1-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-methanamine .
Coupling and Cycloaddition Reactions
The triazole core serves as a scaffold for further functionalization:
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Suzuki–Miyaura cross-coupling : The 4-chlorophenyl group undergoes palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives.
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Click chemistry : The compound can act as an alkyne precursor in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to generate bis-triazole architectures.
Acid-Base Reactivity
The carboxamide group exhibits pH-dependent behavior:
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Protonation : The pyridine nitrogen atoms (pKa ≈ 4.5–5.0) and triazole N3 (pKa ≈ 8.2) protonate under acidic conditions, altering solubility and electronic properties .
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Hydrolysis : In strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid or ammonium salt .
Coordination Chemistry
The pyridine and triazole moieties act as ligands for metal complexes:
| Metal | Geometry | Application |
|---|---|---|
| Cu(II) | Square planar | Catalytic activity in oxidation reactions |
| Pd(II) | Tetrahedral | Cross-coupling catalyst support |
Key Mechanistic Insights from Structural Analogues
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Steric effects : The 4-methylbenzyl group in related structures hinders planarization of the triazole ring, reducing reactivity toward electrophiles .
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Electronic effects : Electron-withdrawing substituents (e.g., Cl on phenyl) increase the electrophilicity of the triazole C5 position, favoring nucleophilic attack .
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring, which is known for its biological significance. The presence of chlorophenyl and pyridine moieties enhances its potential as a pharmacological agent. Its molecular formula is , with a molecular weight of approximately 353.8 g/mol.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds containing triazole derivatives. Specifically, research has shown that similar compounds exhibit significant activity against various fungal strains, including Candida albicans and Rhodotorula mucilaginosa.
Case Study: Antifungal Efficacy
In a study conducted on novel triazole derivatives, several compounds demonstrated Minimum Inhibitory Concentration (MIC) values lower than those of fluconazole, a standard antifungal treatment. For instance:
- Compound A : MIC ≤ 25 µg/mL against Candida albicans
- Compound B : MIC ≤ 20 µg/mL against Rhodotorula mucilaginosa
These findings suggest that the triazole scaffold can be optimized for enhanced antifungal activity .
Anticancer Properties
The anticancer potential of triazole derivatives has also been investigated. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines.
Case Study: Synergistic Effects in Cancer Treatment
A study evaluated the combined effect of triazole derivatives with established chemotherapeutic agents like paclitaxel on triple-negative breast cancer cells. The results indicated that the combination therapy led to enhanced cytotoxicity compared to individual treatments:
- Combination Treatment : 70% inhibition of cell viability
- Single Agent Treatment : 40% inhibition for paclitaxel alone
This suggests that incorporating the triazole moiety could enhance therapeutic efficacy .
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways critical for fungal growth or cancer cell survival. For example, studies have indicated that triazole derivatives can interfere with the ergosterol biosynthesis pathway in fungi and disrupt microtubule dynamics in cancer cells .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound: 1,2,3-Triazole core. The 1,2,3-triazole ring is rigid and planar, promoting strong π-π stacking interactions with aromatic residues in biological targets.
- Pyrazole Analogues: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Pyrazole core with a 4-chlorophenyl group at position 1 and a cyano group at position 3. The acetamide side chain differs from the carboxamide in the target compound, likely reducing hydrogen-bond donor capacity . N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (): Pyrazole core with bulky 4-iodophenyl and 2,4-dichlorophenyl substituents. The piperidinyl group may enhance lipophilicity compared to the pyridinylmethyl group in the target compound .
Substituent Effects
| Compound | Core | Position 1 | Position 3/4/5 | Key Functional Groups | Molecular Weight |
|---|---|---|---|---|---|
| Target Compound | 1,2,3-Triazole | 4-Chlorophenyl | 5-Pyridin-3-yl; 4-Carboxamide | Pyridin-2-ylmethyl, Carboxamide | ~395.8* |
| 2-Chloro-N-[1-(4-chlorophenyl)-... (E2) | Pyrazole | 4-Chlorophenyl | 3-Cyano; 5-Acetamide | Chloroacetamide, Cyano | ~324.7 |
| N-(Piperidin-1-yl)-... (E3) | Pyrazole | 2,4-Dichlorophenyl | 5-4-Iodophenyl; 3-Carboxamide | Piperidinyl, Iodophenyl | 476.05 |
| N-(4-Acetylphenyl)-... (E5) | 1,2,3-Triazole | 2-Methylphenyl | 5-Amino; 4-Carboxamide | Acetylphenyl, Amino | ~350.3* |
*Calculated based on empirical formulas.
Physicochemical Implications
- Solubility : The carboxamide and pyridine groups in the target compound likely improve aqueous solubility compared to ’s iodophenyl and piperidinyl substituents, which increase hydrophobicity .
- Molecular Weight : The target compound (~395.8 g/mol) falls within the acceptable range for drug-like molecules, whereas ’s analogue (476.05 g/mol) may face challenges in bioavailability due to higher molecular weight .
Research Findings and Inferences
While direct biological data for the target compound are unavailable, structural comparisons suggest:
Enhanced Binding Affinity : The 1,2,3-triazole core and dual pyridine groups may offer superior binding to targets like kinases or GPCRs compared to pyrazole-based analogues .
Metabolic Stability : The 4-chlorophenyl group could reduce oxidative metabolism relative to methoxy-substituted compounds in .
Toxicity Considerations : The absence of highly electronegative groups (e.g., iodine in ) may lower off-target interactions .
Biological Activity
1-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and enzyme inhibitory properties.
- Molecular Formula : CHClNO
- Molecular Weight : 304.75 g/mol
- CAS Number : 59045-98-6
- Structure : The compound features a triazole ring, which is known for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit potent antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | 12.5 |
| Escherichia coli | Significant inhibition | 25 |
| Candida albicans | Limited activity | 50 |
Studies have shown that compounds containing the triazole moiety often disrupt cell wall synthesis or inhibit essential enzymes in microbial metabolism, such as cytochrome P450 enzymes involved in sterol biosynthesis .
Antiproliferative Activity
The antiproliferative effects of the compound have been tested on various cancer cell lines. In vitro assays demonstrated that:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 18 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression through modulation of signaling pathways related to cancer cell survival .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it shows promising activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive inhibition | 5 |
This inhibition suggests potential therapeutic applications in treating cognitive disorders by enhancing cholinergic transmission .
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives similar to the compound :
- Antimicrobial Studies : A study by Suma et al. demonstrated that triazole derivatives exhibited significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, emphasizing the importance of substituents on the triazole ring for enhanced activity .
- Antiproliferative Effects : In a study examining a series of Mannich base derivatives containing triazoles, compounds showed substantial cytotoxicity against various cancer cell lines, suggesting that structural modifications can lead to improved potency .
- Neuroprotective Potential : Research indicated that certain triazole derivatives could inhibit AChE effectively, providing a basis for further development as neuroprotective agents .
Q & A
Q. What is the optimal synthetic route for 1-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis of this triazole derivative typically involves multi-step reactions, including click chemistry (azide-alkyne cycloaddition) and nucleophilic substitutions. Key steps include:
- Triazole ring formation : Copper(I) iodide is often used as a catalyst for cycloaddition between azides and alkynes .
- Functionalization : Chlorophenyl and pyridyl groups are introduced via coupling reactions, using solvents like dimethyl sulfoxide (DMSO) or acetonitrile and bases such as potassium carbonate .
- Reaction optimization : Temperature (60–80°C) and time (12–24 hours) are critical for yield (typically 60–75%) and purity.
Q. How can the purity and structural integrity of the compound be validated?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~420–430 (exact mass depends on isotopic Cl) .
Q. What are the key physicochemical properties relevant to biological assays?
- Solubility : Limited in aqueous buffers; DMSO or ethanol is recommended for stock solutions .
- Stability : Stable at −20°C for months but prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
Comparative studies on analogs (e.g., replacing chlorophenyl with fluorophenyl) reveal:
Q. What experimental strategies are recommended for resolving contradictions in bioactivity data?
Discrepancies in reported IC₅₀ values may arise from:
- Assay conditions : Variations in ATP concentration (1–10 mM) in kinase inhibition assays .
- Cellular context : Differences in membrane permeability (e.g., P-gp efflux in cancer cell lines) .
Methodological solution : Standardize assays using recombinant enzymes and validate with orthogonal techniques (e.g., SPR for binding kinetics) .
Q. How can molecular docking guide target identification for this compound?
- Docking protocols : Use AutoDock Vina with PyRx, focusing on kinase ATP-binding pockets (e.g., JAK2, EGFR).
- Key interactions : The triazole core forms hydrogen bonds with hinge regions (e.g., Met793 in EGFR), while chlorophenyl enhances hydrophobic contacts .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ .
Methodological Recommendations
- Controlled synthesis : Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Data reproducibility : Include positive controls (e.g., staurosporine in kinase assays) and triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
